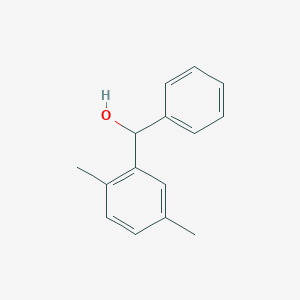
4,6-diamino-1-methyl-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-diamino-1-methyl-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-1-methyl-2(1H)-pyrimidinone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amidines with formamides or other suitable reagents under controlled conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with formamide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Specific details on industrial-scale production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-diamino-1-methyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino groups at positions 4 and 6 can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidines .
Applications De Recherche Scientifique
4,6-diamino-1-methyl-2(1H)-pyrimidinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-diamino-1-methyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,6-diamino-1-methyl-2(1H)-pyrimidinone include other pyrimidine derivatives such as:
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinamine
- 4,6-Dimethyl-2-aminopyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of amino groups at positions 4 and 6. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .
Propriétés
Numéro CAS |
45742-60-7 |
|---|---|
Formule moléculaire |
C5H8N4O |
Poids moléculaire |
140.14g/mol |
Nom IUPAC |
4,6-diamino-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-9-4(7)2-3(6)8-5(9)10/h2H,7H2,1H3,(H2,6,8,10) |
Clé InChI |
LYWZEGBIVCTCHO-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=NC1=O)N)N |
SMILES canonique |
CN1C(=CC(=NC1=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)












